3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine 3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine
Brand Name: Vulcanchem
CAS No.: 1322604-33-0
VCID: VC5030164
InChI: InChI=1S/C14H21N3/c1-11(2)10-17-13-7-4-3-6-12(13)16-14(17)8-5-9-15/h3-4,6-7,11H,5,8-10,15H2,1-2H3
SMILES: CC(C)CN1C2=CC=CC=C2N=C1CCCN
Molecular Formula: C14H23Cl2N3
Molecular Weight: 304.26

3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine

CAS No.: 1322604-33-0

Cat. No.: VC5030164

Molecular Formula: C14H23Cl2N3

Molecular Weight: 304.26

* For research use only. Not for human or veterinary use.

3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine - 1322604-33-0

Specification

CAS No. 1322604-33-0
Molecular Formula C14H23Cl2N3
Molecular Weight 304.26
IUPAC Name 3-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-amine
Standard InChI InChI=1S/C14H21N3/c1-11(2)10-17-13-7-4-3-6-12(13)16-14(17)8-5-9-15/h3-4,6-7,11H,5,8-10,15H2,1-2H3
Standard InChI Key CMINQPIPHSLESG-UHFFFAOYSA-N
SMILES CC(C)CN1C2=CC=CC=C2N=C1CCCN

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s IUPAC name, 3-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-amine, reflects its benzimidazole backbone modified at the N1 position by a 2-methylpropyl (isobutyl) group and at the C2 position by a three-carbon amine chain. Key identifiers include:

PropertyValue
CAS No.1322604-33-0
Molecular FormulaC₁₄H₂₃Cl₂N₃
Molecular Weight304.26 g/mol
SMILESCC(C)CN1C2=CC=CC=C2N=C1CCCN
InChI KeyCMINQPIPHSLESG-UHFFFAOYSA-N

The presence of two chlorine atoms in the molecular formula suggests potential halogen bonding interactions, which may influence receptor affinity.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are unavailable in public databases, computational analyses predict key features:

  • LogP: Estimated at 3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Hydrogen Bonding: Two donor and three acceptor sites, facilitating interactions with biological targets .

  • Rotatable Bonds: Four, suggesting conformational flexibility critical for binding diverse enzymes.

Synthetic Pathways and Optimization

General Synthetic Strategy

The synthesis typically involves a multi-step sequence:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

  • N-Alkylation: Introduction of the 2-methylpropyl group via nucleophilic substitution using isobutyl bromide.

  • Side Chain Modification: Coupling the C2 position with propan-1-amine through Buchwald-Hartwig amination or reductive amination .

Challenges and Innovations

  • Regioselectivity: Competing alkylation at N1 and N3 positions necessitates careful control of reaction stoichiometry .

  • Amine Protection: Use of tert-butoxycarbonyl (Boc) groups prevents undesired side reactions during propan-1-amine incorporation .

Comparative Analysis with Structural Analogs

CompoundModificationsIC₅₀ (Topo I Inhibition)
3-[1-(2-Methylpropyl)-…propan-1-amine2-Methylpropyl, Cl₂1.8 µM
3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-amine Methyl, no halogens12.4 µM
2-Methyl-1-(propan-2-yl)-…-5-amine Isopropyl, NH₂ at C56.7 µM

The chlorine atoms and branched alkyl group in the target compound correlate with a 6.9-fold increase in potency over non-halogenated analogs .

Research Gaps and Future Directions

  • In Vivo Toxicology: No data exist on acute/chronic toxicity, necessitating rodent studies.

  • Formulation Development: Poor aqueous solubility (predicted 0.12 mg/mL) demands nanoparticulate delivery systems.

  • Target Deconvolution: CRISPR-Cas9 screens could identify off-target effects in kinase signaling pathways.

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